molecular formula C12H16N2O3S B2637719 Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate CAS No. 924829-09-4

Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate

Cat. No.: B2637719
CAS No.: 924829-09-4
M. Wt: 268.33
InChI Key: YLFWKUMMNJAKRQ-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thieno[3,2-c]pyridine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 1-methyl-4-piperidone with ethyl cyanoacetate in the presence of a base can yield the desired thieno[3,2-c]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit cancer cell growth by binding to the colchicine site of tubulin, thereby preventing tubulin polymerization and disrupting microtubule dynamics . This action can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Uniqueness

Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate is unique due to its specific acetyl and amino functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways .

Properties

IUPAC Name

ethyl 5-acetyl-2-amino-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-3-17-12(16)10-8-6-14(7(2)15)5-4-9(8)18-11(10)13/h3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFWKUMMNJAKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CN(CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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